![molecular formula C9H15NO2 B1442419 (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide CAS No. 929693-35-6](/img/structure/B1442419.png)
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Descripción general
Descripción
“(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide” is a chemical compound with the CAS number 929693-35-6 . It has a molecular weight of 169.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.22 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the sources I have access to .Aplicaciones Científicas De Investigación
Organocatalysis
The bicyclo[2.2.1]heptane scaffold, which is structurally similar to the compound , is a privileged structure in organocatalysis. It’s used in the development of chiral ligands for transition-metal catalysis. The enantioselective synthesis of such scaffolds is critical for drug discovery and the creation of biologically significant molecules .
Drug Development
Compounds with a bicyclo[2.2.1]heptane core are often featured in drug candidates due to their bioactive properties. The versatility of the carboxylate group in the compound allows for various transformations, making it highly desirable for target-oriented and diversity-oriented syntheses .
Synthetic Chemistry
The compound’s scaffold provides a basis for asymmetric synthesis. It can be used as a chiral auxiliary in synthetic chemistry, aiding in the creation of enantiomerically pure substances, which are crucial for pharmaceuticals and agrochemicals .
Natural Product Synthesis
Bicyclic structures like (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide are found in natural products such as camphor and sordarins. The synthesis of these structures is important for the extraction of valuable compounds from plants for medicinal purposes .
Anticancer Research
The bicyclo[3.3.1]nonane moiety, which is related to the compound’s structure, is predominant in biologically active natural products. Its derivatives are explored for their anticancer activities and are considered for use in asymmetric catalysis or as potent anticancer entities .
Molecular Architecture
From a molecular architecture perspective, the compound can be classified based on the presence of a bridgehead carbon. This classification is important for understanding the compound’s reactivity and potential applications in the development of new synthetic methods .
Catalysis
The compound’s structure can be used to develop effective chiral ligands for transition-metal catalysis. These ligands are essential for various catalytic reactions that produce substances with high enantiomeric excess, which is vital for the pharmaceutical industry .
Biological Activity
The bicyclic core of the compound is embedded in numerous compounds with various functions, including bioactive natural products. Understanding the biological activity of these structures can lead to the discovery of new drugs and therapeutic agents .
Safety And Hazards
Propiedades
IUPAC Name |
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMZHJCCLTMA-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]2[C@H](C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



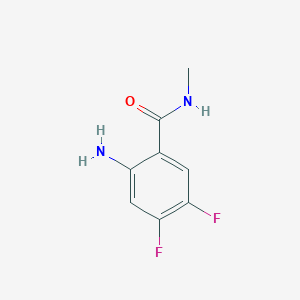
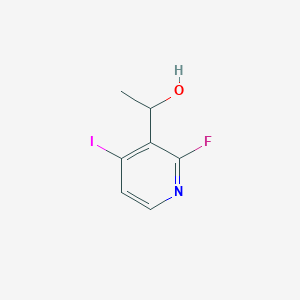


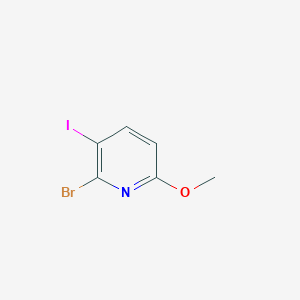
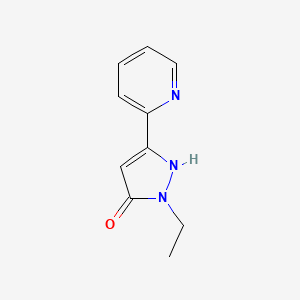
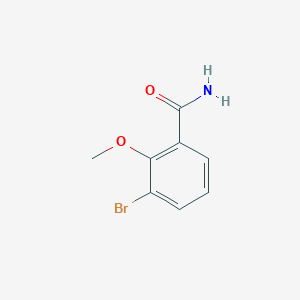
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)
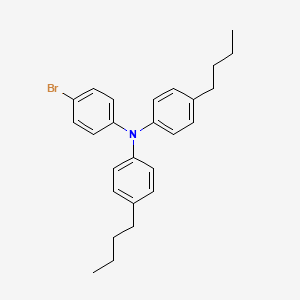
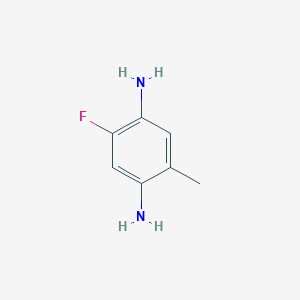

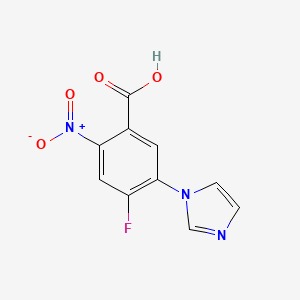
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)
